(7S,8aS)-7-Aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione
CAS No.: 1256636-27-7
Cat. No.: VC0036973
Molecular Formula: C7H11N3O2
Molecular Weight: 169.184
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1256636-27-7 |
|---|---|
| Molecular Formula | C7H11N3O2 |
| Molecular Weight | 169.184 |
| IUPAC Name | (7S,8aS)-7-amino-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione |
| Standard InChI | InChI=1S/C7H11N3O2/c8-4-1-5-7(12)9-2-6(11)10(5)3-4/h4-5H,1-3,8H2,(H,9,12)/t4-,5-/m0/s1 |
| Standard InChI Key | SBUFSQQFFUNNMJ-WHFBIAKZSA-N |
| SMILES | C1C(CN2C1C(=O)NCC2=O)N |
Introduction
Chemical Properties and Structure
(7S,8aS)-7-Aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione is a complex organic compound belonging to the pyrrolopyrazine family. This compound features a bicyclic structure with specific stereochemistry at the 7S and 8aS positions. The stereochemistry plays a crucial role in its biological activity and interactions with target molecules.
Basic Chemical Information
The key chemical properties of (7S,8aS)-7-Aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione are summarized in Table 1:
| Property | Value |
|---|---|
| CAS Number | 1256636-27-7 |
| Molecular Formula | C7H11N3O2 |
| Molecular Weight | 169.184 g/mol |
| IUPAC Name | (7S,8aS)-7-amino-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione |
| InChI | InChI=1S/C7H11N3O2/c8-4-1-5-7(12)9-2-6(11)10(5)3-4/h4-5H,1-3,8H2,(H,9,12)/t4-,5-/m0/s1 |
| State | Solid |
The compound contains an amino group at the 7-position, which contributes significantly to its reactivity and biological properties. This primary amine can participate in various chemical reactions and interactions with biological targets.
Structural Characteristics
The structure of (7S,8aS)-7-Aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione consists of a fused bicyclic ring system with a pyrrole ring connected to a piperazine-2,5-dione moiety. The compound features two stereogenic centers at positions 7 and 8a, both with S configuration. The specific stereochemistry affects its three-dimensional structure and consequently its biological activity .
The pyrrolo[1,2-a]pyrazine core structure is recognized for its importance in medicinal chemistry, with numerous derivatives showing significant biological activities ranging from antioxidant to anticancer properties .
Synthesis Methods
The synthesis of (7S,8aS)-7-Aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione typically involves multi-step organic reactions with careful consideration for stereochemical control. Several synthetic routes have been reported in the literature.
General Synthetic Approach
The general synthesis of (7S,8aS)-7-Aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione usually begins with suitable precursors that already contain the desired stereogenic centers or allow for stereoselective transformations. Common approaches include:
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Cyclization of appropriate precursors under controlled conditions
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Condensation of a suitable diketone with an amino acid derivative
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Cyclization and reduction steps to form the hexahydropyrrolo[1,2-a]pyrazine ring system
The synthesis must carefully control the stereochemistry at positions 7 and 8a to ensure the desired (7S,8aS) configuration.
Synthetic Challenges
The main challenges in synthesizing (7S,8aS)-7-Aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione include:
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Controlling the stereochemistry at the two stereogenic centers
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Introducing the amino group at the 7-position with the correct stereochemistry
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Forming the bicyclic pyrrolopyrazine ring system efficiently
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Ensuring high purity of the final product
Salt Formation
The hydrochloride salt of (7S,8aS)-7-Aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione is commonly prepared to improve its solubility and stability. This involves treating the free base with hydrochloric acid to form (7S,8aS)-7-aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione hydrochloride (CAS: 1609388-40-0) .
Biological Activities
(7S,8aS)-7-Aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione and related compounds have demonstrated various biological activities, making them promising candidates for drug development.
Anticancer Properties
Compounds from the pyrrolopyrazine family, including derivatives of (7S,8aS)-7-Aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione, have shown significant anticancer potential. Research has demonstrated that these compounds can induce apoptosis in cancer cells through multiple mechanisms.
Studies have reported that pyrrolo[1,2-a]pyrazine-1,4-dione derivatives can influence key cellular processes involved in cancer progression:
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Induction of apoptosis, as evidenced by morphological changes including nuclear condensation, cell shrinkage, and formation of apoptotic bodies
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Accumulation of fragmented DNA in a time-dependent manner
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Cell cycle arrest, particularly at the G1 phase
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Down-regulation of cyclin-D1 and cyclin-dependent kinase-2 (CDK-2)
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Reduction of anti-apoptotic Bcl-2 family proteins (Bcl-2 and Bcl-xL)
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Activation of caspase-9 and caspase-3 with the cleavage of PARP
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Inhibition of cancer cell migration and invasion capabilities
These findings suggest that (7S,8aS)-7-Aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione and its derivatives could serve as promising lead compounds for anticancer drug development.
Antioxidant Activity
Research has identified significant antioxidant properties in the pyrrolo[1,2-a]pyrazine-1,4-dione class of compounds. A study by Gopi et al. and Balakrishnan et al. (as referenced in search result 10) demonstrated that hexahydropyrrolo[1,2-a]pyrazine-1,4-dione compounds possess strong free radical scavenging capabilities.
The antioxidant activity was evaluated using reducing power assays, which showed these compounds could effectively scavenge or reduce free radicals . This property is particularly valuable as antioxidants play important roles in the prevention and treatment of chronic diseases associated with oxidative stress.
Interestingly, some pyrrolo[1,2-a]pyrazine-1,4-dione derivatives have been isolated from natural sources, including Streptomyces species, suggesting their potential role in natural product chemistry and their ecological significance .
Calcium Channel Blocking Activity
Patent literature indicates that substituted octahydropyrrolo[1,2-a]pyrazines, which are structurally related to (7S,8aS)-7-Aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione, function as calcium channel blockers. This activity renders them potentially useful in treating pain and other conditions involving calcium channel modulation .
The calcium channel blocking activity suggests additional therapeutic applications beyond anticancer and antioxidant properties, expanding the potential utility of this class of compounds in medicinal chemistry.
Structure-Activity Relationships
Understanding the structure-activity relationships of (7S,8aS)-7-Aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione and its derivatives provides valuable insights for drug design and development.
Comparison with Related Compounds
Table 2 compares (7S,8aS)-7-Aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione with structurally related compounds:
| Compound | CAS Number | Molecular Formula | Molecular Weight | Structural Differences |
|---|---|---|---|---|
| (7S,8aS)-7-Aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione | 1256636-27-7 | C7H11N3O2 | 169.184 g/mol | Base compound |
| (7S,8aS)-7-aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione hydrochloride | 1609388-40-0 | C7H12ClN3O2 | 205.64 g/mol | Hydrochloride salt |
| (7R,8aS)-7-Aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione | 1256636-25-5 | C7H11N3O2 | 169.18 g/mol | Different stereochemistry at position 7 (R vs S) |
| (7S,8aS)-7-amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione | 1256636-30-2 | C8H13N3O2 | 183.21 g/mol | Additional methyl group at position 2 |
Significance of Stereochemistry
The stereochemistry of (7S,8aS)-7-Aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione significantly impacts its biological activity. Comparison with the (7R,8aS) stereoisomer reveals how changing the configuration at position 7 can alter the compound's properties and interactions with biological targets .
Research indicates that the specific three-dimensional arrangement resulting from the (7S,8aS) configuration may be optimal for certain biological activities, emphasizing the importance of stereochemical control in drug design based on this scaffold.
Functional Group Modifications
Several modifications of the basic pyrrolopyrazine scaffold have been explored:
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Addition of methyl groups, as in (7S,8aS)-7-amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione
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Formation of various salts, particularly the hydrochloride salt
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Introduction of additional substituents at different positions of the ring system
These modifications can significantly alter the compound's physicochemical properties, such as solubility, stability, and lipophilicity, as well as its biological activities .
Analytical Characterization
Proper characterization of (7S,8aS)-7-Aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione is essential for confirming its identity, purity, and stereochemical configuration.
Spectroscopic Methods
Several spectroscopic techniques are commonly used for the characterization of (7S,8aS)-7-Aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure and stereochemistry, particularly for distinguishing the (7S,8aS) configuration from other diastereomers.
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Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) helps determine the molecular weight and fragmentation patterns.
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Infrared (IR) Spectroscopy: Useful for identifying key functional groups, including the amino group and carbonyl groups.
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Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about electronic transitions and can be used to monitor reactions involving this compound.
Chromatographic Methods
Chromatographic techniques are essential for assessing the purity of (7S,8aS)-7-Aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione:
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High-Performance Liquid Chromatography (HPLC): Often used with UV detection for purity determination and quantitative analysis.
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Gas Chromatography (GC): Particularly useful when combined with mass spectrometry (GC-MS) for both identification and purity assessment.
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Thin-Layer Chromatography (TLC): Provides a simple method for monitoring reactions and preliminary purity checks .
X-ray Crystallography
X-ray crystallography provides definitive confirmation of the three-dimensional structure and absolute stereochemistry of (7S,8aS)-7-Aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione. This technique is particularly valuable for confirming the stereochemical configuration at positions 7 and 8a.
Future Research Directions
Several promising areas for future research on (7S,8aS)-7-Aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione include:
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Development of more efficient and stereoselective synthesis methods
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Exploration of additional biological activities beyond those currently known
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Design and synthesis of novel derivatives with enhanced properties
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Detailed mechanistic studies to better understand its interactions with biological targets
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Clinical development of promising derivatives for specific therapeutic applications
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Investigation of natural sources and biosynthetic pathways of related compounds
Such research could significantly expand our understanding of this compound and unlock new therapeutic applications.
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